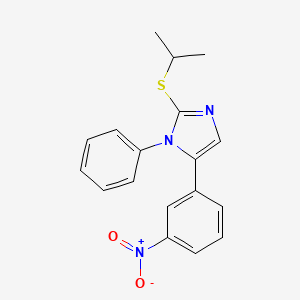
2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a nitrophenyl group, an isopropylthio group, and a phenyl group attached to the imidazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate imidazole with a nitrophenyl compound and an isopropylthio compound. The Williamson Ether Synthesis could be a potential method for forming the ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a nitrophenyl group, an isopropylthio group, and a phenyl group. The exact structure would depend on the positions of these groups on the imidazole ring .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the imidazole ring could participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Antagonistic Properties and Drug Development
Research on compounds with structural similarities to 2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has demonstrated potential in drug development, particularly as antagonists in histamine receptor activities, showcasing their utility in addressing conditions related to histamine responses. For instance, a study by Ganellin et al. (1996) on (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists highlights the development of novel series with significant antagonistic properties, suggesting a pathway for developing therapeutic agents (Ganellin et al., 1996).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition properties, indicating their potential in protecting metals against corrosion in various environments. Singh et al. (2017) investigated novel imidazole derivatives for corrosion inhibition of J55 steel, revealing high efficiency and providing insights into their application in corrosion protection technologies (Singh et al., 2017).
DNA Interaction and Anticancer Properties
Studies have also explored the interaction of imidazole derivatives with DNA, offering perspectives on their potential in cancer treatment. Ahmed and Khaled (2015) investigated Co(II), Ni(II), and Cu(II) polypyridine complexes with new imidazole derivatives, assessing their ability to cleave DNA and highlighting their applicability in anticancer strategies (Ahmed & Khaled, 2015).
Enzyme Inhibition for Therapeutic Applications
Furthermore, the exploration of imidazole compounds as enzyme inhibitors offers a route to therapeutic applications. Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, indicating the therapeutic potential of such compounds (Abdel-Aziz et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-nitrophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(2)24-18-19-12-17(20(18)15-8-4-3-5-9-15)14-7-6-10-16(11-14)21(22)23/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAJPWYLLYOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)

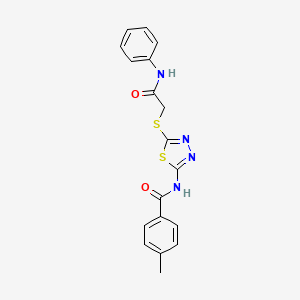
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)
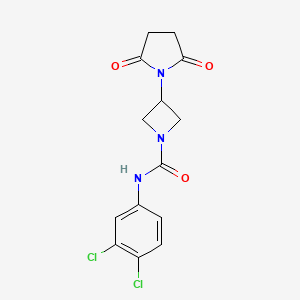
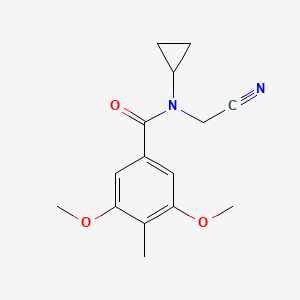
![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
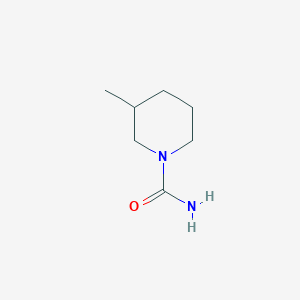
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)
![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

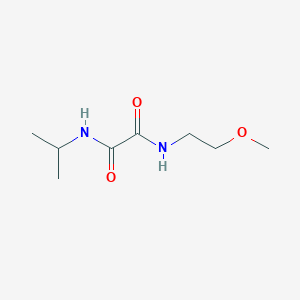
![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)